2,4-Dichlorophenol-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-74-7 | |
| Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenol-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Characterization of 2,4 Dichlorophenol D3
Methodologies for Deuterium (B1214612) Incorporation
The synthesis of 2,4-Dichlorophenol-d3 typically involves the chlorination of a deuterated phenol (B47542) precursor. While specific proprietary synthesis routes may vary, a common strategy involves the regioselective chlorination of a phenol ring that has already been enriched with deuterium.
General synthetic approaches for the non-deuterated analog, 2,4-Dichlorophenol (B122985), often utilize phenol as a starting material, which is then chlorinated using reagents like sulfuryl dichloride (SO₂Cl₂) with a catalyst, or through oxychlorination with hydrogen chloride and an oxidant. chemicalbook.comresearchgate.netgoogle.com For the deuterated version, a similar process is employed, but with a deuterated starting material, such as Phenol-d5 or Phenol-d6. This ensures that the resulting dichlorinated phenol retains the deuterium labels at the desired positions. The use of isotopically labeled starting materials is a fundamental technique in the production of a wide range of deuterated compounds for research and analytical applications. labmix24.comcortecnet.com
Commercially available this compound is typically labeled with deuterium at the 3, 5, and 6 positions of the phenyl ring. sigmaaldrich.comlgcstandards.com This specific labeling provides a mass shift of +3 atomic mass units compared to the parent compound.
Purity is a critical parameter for its use as an analytical standard and is assessed in two forms: chemical purity and isotopic purity. Chemical purity, which measures the presence of any non-target compounds, is generally determined by gas chromatography (GC) and is often specified as being greater than 95% or 98%. lgcstandards.com Isotopic purity refers to the percentage of molecules that are correctly labeled with the specified number of deuterium atoms. For 2,4-Dichlorophenol-3,5,6-d3, the isotopic purity is commonly reported as 98 atom % D. sigmaaldrich.com
Table 1: Properties of 2,4-Dichlorophenol-3,5,6-d3
| Property | Value |
| Analyte Name | 2,4-Dichlorophenol-3,5,6-d3 lgcstandards.com |
| CAS Number | 93951-74-7 lgcstandards.com |
| Molecular Formula | C₆HD₃Cl₂O |
| Molecular Weight | 166.02 g/mol lgcstandards.com |
| Chemical Purity | >95% (GC) lgcstandards.com |
| Isotopic Purity | 98 atom % D sigmaaldrich.com |
| Mass Shift | M+3 sigmaaldrich.com |
Isotopic Enrichment Verification Techniques
To confirm the successful incorporation of deuterium and to verify the isotopic purity of the final product, several analytical techniques are employed. The most definitive methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). labmix24.com These techniques provide unambiguous information about the location and extent of deuterium labeling.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact position of isotopic labels within a molecule. For this compound, ¹H NMR (Proton NMR) is used to verify that deuterium atoms have replaced hydrogen atoms at the intended 3, 5, and 6 positions on the aromatic ring.
In the ¹H NMR spectrum of unlabeled 2,4-Dichlorophenol, distinct signals corresponding to the protons at positions 3, 5, and 6 are observed. chemicalbook.comguidechem.com In contrast, the spectrum of 2,4-Dichlorophenol-3,5,6-d3 would show the absence or significant attenuation of these signals, providing direct evidence of successful deuteration at those specific sites. The only remaining aromatic proton signal would be from the hydrogen at position 5, which would appear as a singlet, unlike in the unlabeled compound where it is split by the adjacent proton.
Table 2: Comparison of Expected ¹H NMR Aromatic Signals
| Compound | H-3 Signal | H-5 Signal | H-6 Signal |
| 2,4-Dichlorophenol | Present (Doublet) chemicalbook.com | Present (Doublet of doublets) chemicalbook.com | Present (Doublet) chemicalbook.com |
| 2,4-Dichlorophenol-3,5,6-d3 | Absent | Absent | Present (Singlet) |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight of the deuterated compound with high precision and for assessing its isotopic purity. This technique can easily distinguish between the unlabeled compound and its deuterated isotopologue due to the mass difference imparted by the deuterium atoms.
The molecular weight of natural 2,4-Dichlorophenol is approximately 163.001 g/mol . nist.govnist.gov The incorporation of three deuterium atoms in 2,4-Dichlorophenol-3,5,6-d3 increases the molecular weight to approximately 166.02 g/mol . lgcstandards.com This mass shift of +3 is readily detected by mass spectrometry and confirms the level of deuterium incorporation. sigmaaldrich.com HRMS analysis allows for the quantification of the isotopic distribution, confirming that the M+3 ion is the most abundant species and thereby verifying the high isotopic purity of the material. This verification is crucial for its application in isotope dilution analysis, such as in EPA Method 1625, where the labeled compound is used as a surrogate standard to accurately quantify the target analyte. epa.gov
Table 3: Molecular Weight Comparison
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |
| 2,4-Dichlorophenol | C₆H₄Cl₂O nist.gov | 163.001 nist.govnist.gov |
| 2,4-Dichlorophenol-3,5,6-d3 | C₆HD₃Cl₂O | 166.02 lgcstandards.com |
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation
Structural Elucidation Post-Deuteration
Further confirmation of the structure is provided by standard chemical identifiers that encode the precise arrangement of atoms and isotopes.
SMILES (Simplified Molecular-Input Line-Entry System): [2H]c1c([2H])c(Cl)c([2H])c(Cl)c1O lgcstandards.com
InChI (International Chemical Identifier): InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D lgcstandards.com
These notations provide an unambiguous, text-based representation of the molecule, confirming that the compound is phenol with chlorine atoms at positions 2 and 4, and deuterium atoms at positions 3, 5, and 6.
Analytical Methodologies Employing 2,4 Dichlorophenol D3 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of substances. mdpi.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to a sample. epa.gov This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), carbon-13). rsc.orgsigmaaldrich.com
Once the isotopic standard is added and thoroughly mixed with the sample, it undergoes the same sample preparation steps—extraction, cleanup, and derivatization—as the native analyte. epa.gov Because the labeled and unlabeled compounds behave almost identically during these processes, any loss of the analyte during sample workup is compensated for by a proportional loss of the internal standard. epa.govsigmaaldrich.com Mass spectrometry is then used to measure the ratio of the native analyte to the isotopically labeled internal standard. By knowing the initial amount of the added standard and the measured isotope ratio, the concentration of the native analyte in the original sample can be calculated with high accuracy, often independent of sample recovery. epa.gov
2,4-Dichlorophenol-d3, a deuterated form of 2,4-dichlorophenol (B122985), serves as an excellent internal standard for the quantitative analysis of its non-labeled counterpart and other related phenolic compounds in various matrices. labrulez.comotsuka.co.jp Its chemical and physical properties are nearly identical to native 2,4-dichlorophenol, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. sigmaaldrich.com This is crucial for correcting for analyte losses during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. sigmaaldrich.com
In practice, a known quantity of this compound is spiked into a sample (e.g., water, soil, biological fluids) before any processing. epa.gov Following extraction and any necessary derivatization, the sample is analyzed by mass spectrometry. The instrument measures the distinct signals from the native 2,4-dichlorophenol and the heavier this compound. The ratio of these signals is then used to accurately calculate the concentration of the native 2,4-dichlorophenol in the original sample. This approach is widely used in environmental monitoring and human biomonitoring to determine exposure to chlorophenols. cdc.govdphen1.com
For accurate quantification using this compound as an internal standard, a calibration curve is constructed. This involves preparing a series of calibration standards containing known concentrations of the native analyte (2,4-dichlorophenol) and a constant concentration of the internal standard (this compound). gcms.czgcms.cz These standards are analyzed by the chosen analytical method, such as GC-MS.
A calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the concentration of the analyte. researchgate.net This curve establishes the relationship between the measured response ratio and the analyte concentration. Ideally, this relationship should be linear over a specific range of concentrations, known as the linear dynamic range. gcms.cz
The linear dynamic range is the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is crucial to ensure that the concentration of the analyte in the unknown samples falls within this range for accurate quantification. uknml.com For example, a study might prepare calibration standards for 2,4-dichlorophenol at concentrations ranging from 0.5 to 100 ng/mL, with each standard also containing the internal standard at a fixed concentration. iwaponline.com The resulting calibration curve might show excellent linearity, with a correlation coefficient (R²) greater than 0.99, indicating a strong linear relationship. gcms.cziwaponline.com
Table 1: Illustrative Calibration Data for 2,4-Dichlorophenol using this compound as Internal Standard
| Analyte Concentration (ng/mL) | Analyte Response (Area) | Internal Standard Response (Area) | Response Ratio (Analyte/IS) |
| 0.5 | 15,000 | 100,000 | 0.15 |
| 5 | 155,000 | 102,000 | 1.52 |
| 10 | 310,000 | 99,000 | 3.13 |
| 20 | 630,000 | 101,000 | 6.24 |
| 50 | 1,550,000 | 98,000 | 15.82 |
| 100 | 3,100,000 | 100,000 | 31.00 |
This table contains illustrative data and does not represent actual experimental results.
The use of this compound as an internal standard significantly enhances the sensitivity and selectivity of analytical methods, particularly in complex matrices like environmental water, soil, and biological samples. researchgate.netmdpi.com Complex matrices often contain a multitude of interfering compounds that can co-elute with the analyte of interest, leading to inaccurate quantification. Because this compound has nearly identical chemical properties and retention time to the native analyte, it experiences similar matrix effects. sigmaaldrich.com By using the ratio of the analyte to the internal standard, these effects are effectively canceled out, improving the accuracy of the measurement.
Selectivity is further enhanced by the use of mass spectrometry, which can distinguish between the analyte and the internal standard based on their different masses. rsc.org This allows for the selective detection of the target compounds even in the presence of co-eluting interferences. researchgate.net
For instance, when analyzing for 2,4-dichlorophenol in wastewater, the presence of other organic compounds can suppress the instrument's response. researchgate.net By spiking the sample with this compound, the suppression effect on both the analyte and the internal standard will be similar. The resulting response ratio will remain accurate, leading to a more reliable quantification of the 2,4-dichlorophenol concentration. This approach allows for the detection of trace levels of the analyte with greater confidence. researchgate.net
Calibration Curve Construction and Linear Dynamic Range Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds, including chlorophenols. When coupled with the use of this compound as an internal standard, GC-MS provides a robust and reliable method for their quantification. labrulez.com
Phenolic compounds like 2,4-dichlorophenol can exhibit poor chromatographic behavior due to their polar nature, leading to issues like peak tailing. chromatographyonline.com To improve their volatility and chromatographic performance for GC-MS analysis, a derivatization step is often employed. researchgate.net This involves chemically modifying the phenolic hydroxyl group to create a less polar and more volatile derivative.
Common derivatization techniques for chlorophenols include:
Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. chromatographyonline.comresearchgate.net The resulting TMS ethers are more volatile and produce symmetrical chromatographic peaks.
Acetylation: Acetic anhydride (B1165640) can be used to convert phenols into their acetate (B1210297) esters. iwaponline.comresearchgate.net This is a simple and effective derivatization method.
Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBB) forms pentafluorobenzyl ether derivatives. nih.gov This technique is particularly useful for enhancing sensitivity in electron capture detection or negative chemical ionization mass spectrometry.
The use of this compound as an internal standard is compatible with these derivatization techniques, as it will undergo the same chemical reaction as the native analyte, ensuring accurate quantification.
Table 2: Common Derivatization Reagents for Chlorophenol Analysis by GC-MS
| Derivatization Reagent | Derivative Formed | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Forms volatile and stable derivatives, improves peak shape. researchgate.netnih.gov |
| Acetic Anhydride | Acetate ester | Simple, rapid, and effective for a wide range of phenols. iwaponline.comresearchgate.net |
| Pentafluorobenzyl Bromide (PFBB) | Pentafluorobenzyl ether | Enhances sensitivity for certain detection methods. nih.gov |
For enhanced sensitivity and selectivity in GC-MS analysis, two common acquisition modes are employed: Single Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM). scispace.com
Single Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest, rather than scanning the entire mass range. epa.gov This significantly increases the dwell time on the selected ions, leading to a much higher signal-to-noise ratio and lower detection limits compared to full-scan mode. researchgate.net For the analysis of 2,4-dichlorophenol, specific ions from its mass spectrum would be monitored. Similarly, characteristic ions for this compound would be monitored for quantification.
Selected Reaction Monitoring (SRM): SRM, used in tandem mass spectrometry (MS/MS), offers even greater selectivity than SIM. emory.edu In SRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. researchgate.net This two-stage filtering process dramatically reduces chemical noise and interferences from the matrix, making it ideal for analyzing trace levels of compounds in highly complex samples. emory.edu For this compound, a specific precursor-to-product ion transition would be monitored alongside the transition for the native analyte.
Table 3: Comparison of GC-MS Acquisition Modes
| Mode | Principle | Advantages | Disadvantages |
| Full Scan | Scans a wide range of m/z values. | Provides a complete mass spectrum for compound identification. | Lower sensitivity compared to SIM and SRM. |
| Single Ion Monitoring (SIM) | Monitors only a few specific m/z values. | Increased sensitivity and lower detection limits. epa.govresearchgate.net | Provides less structural information than a full scan. epa.gov |
| Selected Reaction Monitoring (SRM) | Monitors a specific fragmentation reaction (precursor ion → product ion). | Highest selectivity and sensitivity, excellent for complex matrices. emory.edu | Requires a tandem mass spectrometer and method development. |
Chromatographic Separation Optimization
The primary goal of chromatographic separation in this context is to resolve target analytes from matrix interferences and from each other, ensuring accurate quantification. When using this compound as an internal standard, chromatographic conditions are optimized to achieve baseline separation of the analyte of interest and its deuterated counterpart, although their close elution is often expected and managed by mass spectrometry.
Key optimization parameters include:
Column Selection: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of phenolic compounds. nih.gov The choice depends on the polarity of the target analytes. For instance, a Zorbax Eclipse XDB-C8 column has been effectively used to achieve baseline separation of 2,4-Dichlorophenol (2,4-DCP) and its isomer, 2,5-Dichlorophenol. dphen1.com Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds. sigmaaldrich.com
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). scielo.brscience.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a wide range of polarities. scielo.brcopernicus.org The optimization of the mobile phase is crucial for achieving the best separation and improving ionization efficiency. researchgate.net
Flow Rate and Temperature: These parameters are adjusted to enhance resolution and reduce analysis time. A flow rate of 0.4 mL/min and a column temperature of 40°C have been used in methods for separating phenolic compounds. copernicus.org
A deuterium isotope effect can sometimes be observed, leading to slightly different retention times between the deuterated internal standard and the target analyte. chromatographyonline.com This effect is more pronounced with longer retention times in reversed-phase liquid chromatography. chromatographyonline.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methodologies
HPLC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. thermofisher.comresearchgate.net In this context, this compound is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility. researchgate.net
A typical HPLC-MS/MS method involves:
Sample Preparation: This may include enzymatic deconjugation to release conjugated forms of the analytes, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. dphen1.com
Chromatographic Separation: The prepared sample is injected into the HPLC system for separation.
Ionization: The eluent from the HPLC column is directed to the mass spectrometer's ion source.
Mass Analysis: The mass spectrometer detects and quantifies the target analytes and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.
This technique has been successfully used for the simultaneous determination of various environmental phenols, including 2,4-Dichlorophenol, in complex matrices like human urine and milk. dphen1.comdphen1.comnih.gov
Online Solid-Phase Extraction (SPE) Coupled Systems
To improve sample throughput and automate the sample preparation process, online SPE systems are often coupled with HPLC-MS/MS. dphen1.comresearchgate.net In such a system, the sample is loaded onto an SPE column where the analytes are retained and concentrated. nih.gov A switching valve then directs the flow of the mobile phase to elute the trapped analytes from the SPE column directly onto the analytical HPLC column for separation and subsequent detection. nih.gov
| Parameter | Value/Description | Reference |
| System | Online SPE-HPLC-MS/MS with peak focusing | dphen1.com |
| Analytes | Parabens, triclosan (B1682465), and other environmental phenols | dphen1.comnih.gov |
| Internal Standard | This compound and others | dphen1.com |
| Matrix | Human milk | dphen1.comnih.gov |
| Reproducibility (Inter-day CV) | 3.5% to 16.3% | dphen1.comnih.gov |
| Accuracy (Spiked Recoveries) | 84% to 119% | dphen1.comnih.gov |
| Detection Limits | Below 1 ng/mL for most analytes | dphen1.comnih.gov |
Mobile Phase Optimization for Enhanced Resolution
The composition of the mobile phase is a critical factor in achieving optimal chromatographic resolution. researchgate.net In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. copernicus.org The addition of modifiers like formic acid or ammonium (B1175870) acetate can improve peak shape and ionization efficiency. researchgate.net
For the separation of phenolic compounds, gradient elution is often preferred. This involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the organic solvent. copernicus.org This allows for the efficient elution of compounds with a wide range of polarities. The optimization process involves systematically varying the gradient profile, pH, and type of organic solvent to achieve the best separation of all target analytes and the internal standard. researchgate.net
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations
ESI and APCI are the two most common ionization techniques used in LC-MS. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. unibe.ch It generally produces protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. ESI is often more suitable for moderately polar metabolites. nih.gov In some cases, post-column addition of a reagent like ammonia (B1221849) in methanol can be used to enhance the ionization of certain compounds in the ESI source. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. nih.gov It involves a corona discharge that ionizes the solvent vapor, which then transfers charge to the analyte molecules. APCI can sometimes be more effective for strongly polar metabolites like sugars and organic acids. nih.gov
The choice between ESI and APCI depends on the specific properties of the analytes. For the analysis of environmental phenols, both negative ion ESI and APCI have been successfully employed. nih.govresearchgate.net For instance, a method for determining nine environmental phenols in urine used negative ion-APCI-MS/MS for detection. nih.gov Another study on acid herbicides and their degradation products, including 2,4-dichlorophenol, utilized negative ion ESI with post-column ammonia addition. researchgate.net
| Ionization Technique | Analyte Suitability | Common Adducts/Ions | Reference |
| ESI | Polar, thermally labile, moderately polar metabolites | [M+H]+, [M-H]- | nih.govunibe.ch |
| APCI | Less polar, more volatile, some strongly polar metabolites | Protonated or deprotonated ions | nih.govnih.gov |
Emerging Analytical Techniques
Ambient Plasma Mass Spectrometry for Rapid Quantification
Ambient plasma mass spectrometry is an emerging technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. nih.gov This method utilizes a plasma to desorb and ionize analytes from a surface, which are then introduced into the mass spectrometer for analysis. nih.gov
A study reported the use of molecularly imprinted polymers (MIPs) for the selective preconcentration of 2,4-Dichlorophenol, followed by direct analysis using a specially designed ambient mass spectrometry setup. nih.gov This approach significantly improved the detection limits compared to the analysis of the pure analyte solution and was successfully applied to quantify 2,4-Dichlorophenol in river water and wastewater samples. nih.gov While this specific study did not explicitly mention the use of this compound as an internal standard, the principles of isotope dilution would be highly applicable to enhance the quantitative accuracy of such rapid screening methods. The use of deuterated standards is a common practice in other rapid quantification methods like those using laser diode thermal desorption (LDTD) coupled with mass spectrometry. researchgate.net
Advanced Sample Preparation Strategies (e.g., Molecularly Imprinted Polymers)
Advanced sample preparation techniques are pivotal for the selective extraction and concentration of target analytes from complex matrices. Molecularly Imprinted Polymers (MIPs) have emerged as a highly selective and robust strategy for the extraction of specific compounds, including 2,4-dichlorophenol (2,4-DCP), from various sample types.
Molecular imprinting creates recognition sites in a polymer matrix that are complementary in shape, size, and functionality to a template molecule. mdpi.com For the analysis of 2,4-DCP, MIPs are synthesized using 2,4-DCP as the template molecule. researchgate.net This process results in polymers with a high affinity and selectivity for 2,4-DCP and structurally related chlorophenols. researchgate.net
Research Findings:
High Selectivity and Adsorption Capacity: Studies have demonstrated that MIPs synthesized for 2,4-DCP exhibit a high selectivity and adsorption capacity for the target analyte. For instance, MIPs prepared with methacrylic acid functionalized β-cyclodextrin as a functional monomer showed a significant imprinting effect and were successfully used for the solid-phase extraction of various phenols from water samples. researchgate.net The binding forces in such systems are attributed to inclusion complex formation, π-π interactions, and the presence of imprinted cavities. researchgate.net
Application in Electrochemical Sensors: MIPs have been integrated into electrochemical sensors to enhance the determination of 2,4-DCP. A sensor fabricated by electropolymerizing pyrrole (B145914) on a Fe3O4 nanoparticle-modified glassy carbon electrode demonstrated high catalytic ability for the oxidation of 2,4-DCP. mdpi.com This MIP-based sensor showed a linear response for 2,4-DCP in the range of 0.04 to 2.0 µM, with a detection limit of 0.01 µM, and was successfully applied to determine 2,4-DCP in river water samples. mdpi.com
Solid-Phase Extraction (SPE): Molecularly Imprinted Solid-Phase Extraction (MISPE) is a common application of MIPs. This technique utilizes MIPs as the sorbent material in SPE cartridges, allowing for the selective extraction of target analytes from complex samples like wastewater and biological fluids. nih.gov The use of MIPs in SPE has shown excellent recoveries and precision for various analytes. nih.gov
The combination of MIPs with analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound is used as an internal standard, provides a powerful tool for the accurate and sensitive quantification of 2,4-DCP in challenging matrices.
Method Validation and Quality Control in Deuterated Standard Analysis
The use of deuterated standards like this compound is integral to robust analytical method validation and ongoing quality control. These isotopically labeled compounds mimic the chemical behavior of their non-labeled counterparts, allowing for effective correction of procedural variabilities. nemc.usresearchgate.net Method validation ensures that an analytical method is fit for its intended purpose, encompassing parameters such as recovery, matrix effects, limits of detection and quantitation, and inter-laboratory performance. gtfch.org
Recovery studies are essential to assess the efficiency of an analytical method in extracting the analyte from the sample matrix. Matrix effects, which can cause ionization suppression or enhancement in mass spectrometry, are a significant concern in quantitative analysis as they affect accuracy and reproducibility. chromatographyonline.com
Recovery Studies: The use of this compound as a surrogate standard, added to samples before extraction, allows for the determination of method performance for each sample. labrulez.com The recovery of the deuterated standard provides a direct measure of the efficiency of the entire analytical process, from extraction to final measurement. epa.gov For instance, in U.S. EPA methods, specific recovery criteria are established for surrogate standards to ensure data quality. epa.gov In some methods, the acceptable recovery range for surrogates like this compound is set, for example, between 37% and 105%. clu-in.org
Matrix Effects Evaluation: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com Deuterated internal standards like this compound are crucial for mitigating these effects. Since the deuterated standard co-elutes with the native analyte and experiences similar matrix effects, the ratio of the native analyte to the deuterated standard remains constant, allowing for accurate quantification. chromatographyonline.com
One approach to evaluate matrix effects involves comparing the response of an analyte in a standard solution to its response in a sample extract spiked at the same concentration. A significant difference indicates the presence of matrix effects. chromatographyonline.com The use of deuterated internal standards is a widely accepted strategy to compensate for these effects. gtfch.org
Interactive Data Table: Illustrative Recovery of Chlorophenol Surrogates The following table provides example recovery data for deuterated chlorophenol surrogates in different water matrices, illustrating the performance of an SPE-based method.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.comresearchgate.net
The determination of LOD and LOQ is a critical part of method validation. deswater.com Several approaches can be used, including methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. sepscience.comresearchgate.net For example, the International Council for Harmonisation (ICH) guidelines suggest LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the blank or the standard error of the calibration curve, and S is the slope of the calibration curve. sepscience.com
The use of this compound as an internal standard contributes to achieving lower and more reliable LODs and LOQs by improving the precision of measurements at low concentrations. deswater.comresearchgate.net For instance, a method for determining chlorophenols in seawater using a deuterated internal standard achieved LODs in the range of 0.06–0.26 ng/L. researchgate.net In another study for 2,4-D, the LOD and LOQ were reported as 0.004 µg/L and 0.01 µg/L, respectively. deswater.com
Interactive Data Table: Example LOD and LOQ values for Chlorophenols This table presents typical LOD and LOQ values for selected chlorophenols obtained using a validated analytical method.
Inter-laboratory studies are crucial for assessing the reproducibility and transferability of an analytical method. gtfch.org These studies involve multiple laboratories analyzing the same samples to evaluate the level of agreement in their results. The use of standardized methods and quality control materials, including deuterated internal standards like this compound, is fundamental to achieving harmonization across different laboratories.
The U.S. Environmental Protection Agency (EPA) has conducted extensive inter-laboratory validation studies for its methods, such as Method 1625, which employs isotope dilution for the analysis of semivolatile organic compounds. epa.gov These studies evaluate the precision and accuracy of the method across multiple laboratories and help establish performance criteria. nemc.us The use of deuterated monitoring compounds (DMCs) has been shown to provide excellent correlation in recovery and precision with the corresponding native target compounds, making them a robust tool for assessing method performance and matrix effects across different labs. nemc.us
Harmonization of analytical methods ensures that data generated by different laboratories are comparable, which is essential for regulatory monitoring and environmental assessment. The adoption of methods that incorporate deuterated standards is a key step towards achieving this goal. nemc.us For example, European Standard EN 17134-2:2023 specifies the use of isotope-labeled chlorophenols, including this compound, for the analysis of chlorophenols in textiles, ensuring consistent and reliable results across different testing facilities. iteh.ai
Environmental Fate and Transport Studies of 2,4 Dichlorophenol Utilizing Deuterated Analogs
Tracing Environmental Pathways of 2,4-DCP
Deuterated analogs of 2,4-DCP are instrumental in tracing the movement and transformation of this priority pollutant through various environmental compartments. The chemical similarity between the deuterated and non-deuterated forms ensures they behave almost identically during environmental processes like adsorption and transport. However, the mass difference due to the deuterium (B1214612) atoms allows for their distinct detection using mass spectrometry, making them ideal for isotope dilution analysis and tracer studies.
A significant challenge in environmental forensics is distinguishing between contaminants from natural and man-made (anthropogenic) sources. Isotopic labeling with compounds like 2,4-Dichlorophenol-d3 provides a robust method to tackle this issue. The primary source of 2,4-DCP in the environment is anthropogenic, arising mainly from its use as a chemical intermediate in the production of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). tpsgc-pwgsc.gc.cajuniperpublishers.comresearchgate.net It is also a known degradation product of the widely used antimicrobial agent triclosan (B1682465) and can be formed during the chlorination of water containing phenol (B47542). acs.orgoecd.org
By introducing a deuterated standard into an environmental sample, researchers can accurately quantify the existing, non-labeled 2,4-DCP. Furthermore, in controlled studies, releasing a known amount of deuterated 2,4-DCP allows scientists to model its behavior and differentiate its pathway from that of pre-existing, unlabeled 2,4-DCP from various industrial and agricultural sources.
Understanding how 2,4-DCP moves through the environment is critical for assessing exposure risks. When released into soil, 2,4-DCP has moderate solubility and a tendency to adsorb to organic matter. tpsgc-pwgsc.gc.cawfduk.org Its fate is influenced by soil pH; in acidic soils, the neutral form is more readily adsorbed, while the ionized form in alkaline soils is more mobile. oecd.org In aquatic systems, it is expected to volatilize from water surfaces and can be degraded by sunlight. wfduk.org
Studies utilizing deuterated tracers can precisely map this dispersion. For instance, by applying this compound to a soil plot, scientists can track its vertical movement towards groundwater or its lateral transport via surface runoff into waterways. tpsgc-pwgsc.gc.ca Research on Fe-rich soils has shown that alternating anoxic and oxic conditions, common in subsurface environments, can significantly enhance the transformation rate of 2,4-DCP. acs.org In one study, the transformation rate reached 63.4% within four alternating cycles, demonstrating the importance of redox oscillations in its natural attenuation. acs.org Such detailed assessments are crucial for developing effective remediation strategies for contaminated sites.
Differentiation of Natural and Anthropogenic Sources
Degradation Pathway Elucidation of 2,4-DCP
Deuterated analogs are also vital for clarifying the specific pathways through which 2,4-DCP breaks down in the environment. The primary degradation mechanisms are photodegradation (breakdown by light) and microbial biotransformation. who.int
Photodegradation is a significant process for the removal of 2,4-DCP from sunlit surface waters. wfduk.org Studies have investigated its kinetics using various photocatalysts under UV or visible light. The degradation often follows pseudo-first-order or pseudo-zero-order kinetics, depending on the experimental conditions. rsc.orgnih.govsemanticscholar.org For example, the photodegradation of 2,4-DCP using a UV/persulfate process was found to follow pseudo-first-order kinetics with a rate constant of 35.1 × 10⁻³ min⁻¹. rsc.org In another study using ZnO as a photocatalyst, the degradation approximated pseudo-zero-order kinetics, with a complete removal of 50 mg/L of 2,4-DCP achieved in 180 minutes. semanticscholar.org
The mechanism of photodegradation can involve hydroxylated and dechlorinated pathways, leading to the formation of various intermediates. rsc.org Intermediates identified during ZnO-assisted photodegradation include benzoquinone, 2-chlorohydroquinone, 4-chlorophenol, and 3,5-dichlorocatechol (B76880). semanticscholar.org
Interactive Table: Photodegradation Kinetics of 2,4-DCP
| Photocatalyst/System | Light Source | Kinetic Model | Rate Constant | Degradation Efficiency | Reference |
| Ag/AgBr | Visible Light | Pseudo-first-order | Not specified | 89.4% after 300 min | nih.gov |
| Ag/AgBr | UV Light | Pseudo-first-order | Not specified | 83.4% after 300 min | nih.gov |
| UV/Persulfate (UV/PS) | UV Light | Pseudo-first-order | 35.1 × 10⁻³ min⁻¹ | Not specified | rsc.org |
| ZnO | UV Light | Pseudo-zero-order | 0.38 mg L⁻¹ min⁻¹ | 100% after 180 min | semanticscholar.org |
| NaBiS₂ | Visible Light | Not specified | Not specified | Enhanced with increased dosage | nih.gov |
Microbial degradation is a key mechanism for the breakdown of 2,4-DCP in soil and water. juniperpublishers.com Numerous microorganisms have been identified that can utilize 2,4-DCP as a carbon source. epa.gov The process typically begins with the hydroxylation of 2,4-DCP by a monooxygenase or hydroxylase enzyme to form a dichlorocatechol intermediate. mdpi.comnih.gov This initial step is crucial as it prepares the stable aromatic ring for subsequent cleavage. mdpi.com The efficiency of microbial degradation can be very high; for instance, a strain of P. putida was found to have an optimal degradation rate of 40.1 mg L⁻¹ h⁻¹ under optimized conditions of temperature and pH. thescipub.com
Following the initial hydroxylation of 2,4-DCP to 3,5-dichlorocatechol, the aromatic ring is cleaved by dioxygenase enzymes. researchgate.netd-nb.info This ring-cleavage is a critical step toward the complete mineralization of the molecule and can proceed via two main pathways: ortho-cleavage or meta-cleavage. mdpi.com
Ortho-cleavage Pathway: In this pathway, the bond between the two hydroxyl groups of the catechol ring is broken by a catechol 1,2-dioxygenase (an intradiol dioxygenase). mdpi.comd-nb.info This reaction converts 3,5-dichlorocatechol into 2,4-dichloro-cis,cis-muconic acid. nih.gov Subsequent enzymatic reactions further break down this intermediate, eventually funneling the products into central metabolic cycles like the TCA cycle. nih.gov
Meta-cleavage Pathway: This pathway involves a catechol 2,3-dioxygenase (an extradiol dioxygenase) that cleaves the bond adjacent to one of the hydroxyl groups. mdpi.com The degradation of 2,4-DCP via this route proceeds through the formation of 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid from 3,5-dichlorocatechol. researchgate.netd-nb.info
The specific pathway utilized depends on the microbial species and the enzymes it possesses. mdpi.comethz.ch
Interactive Table: Comparison of 2,4-DCP Microbial Degradation Pathways
| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway | Reference |
| Initial Intermediate | 3,5-Dichlorocatechol | 3,5-Dichlorocatechol | researchgate.netd-nb.info |
| Key Enzyme | Catechol 1,2-dioxygenase | Catechol 2,3-dioxygenase | mdpi.com |
| Cleavage Position | Between the two hydroxyl groups | Adjacent to one hydroxyl group | mdpi.com |
| Ring-Cleavage Product | 2,4-Dichloro-cis,cis-muconate | 2-Hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid | nih.govresearchgate.net |
| Example Organism | Cupriavidus necator JMP134 | Cupriavidus necator JMP222 | nih.govresearchgate.net |
Microbial Degradation and Biotransformation Processes
Role of Specific Microbial Consortia and Enzymes (e.g., Catechol Dioxygenase)
The biodegradation of 2,4-Dichlorophenol (B122985) (2,4-DCP) by microorganisms is a key process in its natural attenuation. Mixed microbial consortia are often more effective than single strains because of the complementary nature of their metabolic pathways. researchgate.net Microorganisms such as Pseudomonas putida, Arthrobacter, and Alcaligenes have been reported to break down chlorophenolic compounds. gnest.orgpjoes.com The degradation process is enzymatic, often initiated by hydroxylases that convert 2,4-DCP to chlorocatechols. These intermediates are then subject to ring cleavage by enzymes like catechol dioxygenase, which opens the aromatic ring, leading to intermediates that can enter central metabolic pathways. nih.gov The complete mineralization of 2,4-DCP to carbon dioxide, water, and chloride ions is the desired outcome. nih.gov
In laboratory and field studies investigating this biodegradation, this compound is an indispensable tool. It is added to environmental samples (soil, water, or activated sludge) at a known concentration at the beginning of the analytical procedure. During extraction, cleanup, and concentration steps, any physical loss of the analyte will also affect the deuterated standard. By measuring the final concentration of this compound and comparing it to the initial amount, analysts can calculate a recovery percentage. This percentage is then used to correct the measured concentration of the native 2,4-DCP, providing a highly accurate quantification of the extent of microbial degradation.
Advanced Oxidation Processes (AOPs) for 2,4-DCP Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). nih.govnih.gov These methods are effective for degrading recalcitrant compounds like 2,4-DCP. researchgate.net The successful application of AOPs depends on the generation of these radicals and their effective contact with the target pollutant.
Persulfate (PS) and peroxymonosulfate (B1194676) (PMS) are powerful oxidants that can be activated to generate sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), both of which are highly effective in degrading 2,4-DCP. scholarsportal.infonih.gov Activation can be achieved through various means, including heat, UV light, or transition metals. nih.govresearchgate.net For instance, cobalt-doped covalent organic frameworks have been shown to activate PMS to completely degrade 50 mg/L of 2,4-DCP within 3 minutes. rsc.org Similarly, biochar derived from municipal sludge can activate persulfate to remove over 90% of 2,4-DCP within 20 minutes. bohrium.com The efficiency of these systems can be influenced by factors such as pH, catalyst dosage, and the presence of other substances in the water. iwaponline.comarabjchem.org Some systems operate via a non-radical pathway, utilizing species like singlet oxygen (¹O₂), which has also proven effective. acs.orghep.com.cn
Table 1: Efficiency of Various Persulfate (PS) and Peroxymonosulfate (PMS) Activation Systems for 2,4-DCP Degradation
Scroll to see more 👉| Catalyst/Activation System | Oxidant | Initial 2,4-DCP Conc. (mg/L) | Removal Efficiency (%) | Time (min) | Reference |
|---|---|---|---|---|---|
| JLNU-307-Co (Cobalt-doped COF) | PMS | 50 | 100 | 3 | rsc.org |
| Pyrite (FeS₂) | PS | Not specified | 76.2 | 120 | scholarsportal.info |
| Porous sludge biochar (PSDBC) | PS | 50 | ~100 | 20 | bohrium.com |
| ZVI@PSDBC | PS | 50 | ~100 | 20 | bohrium.com |
| MOF-derived CoMn-LDH | PMS | 20 | 99.3 | 20 | iwaponline.com |
Zero-valent metals, particularly nanoscale zero-valent iron (nZVI), are widely used as catalysts in AOPs for environmental remediation. mdpi.comresearchgate.net nZVI can activate oxidants like persulfate, peroxymonosulfate, and hydrogen peroxide to generate free radicals for the degradation of pollutants like 2,4-DCP. nih.govbohrium.com The core of Fe⁰ provides a sustained release of ferrous ions (Fe²⁺), which catalyzes the decomposition of the oxidant. mdpi.commdpi.com To overcome issues like agglomeration and oxidation, nZVI is often supported on materials like biochar or magnetite, which enhances its stability and catalytic performance. nih.govmdpi.com For example, a PEGylated nZVI supported on biochar achieved a 92.94% degradation efficiency for 50 mg/L of 2,4-DCP. nih.gov Bimetallic systems, such as Fe/Cu or Fe/Ni, can also exhibit enhanced reactivity and catalytic performance compared to iron alone. envirobiotechjournals.commdpi.com The degradation efficiency is highly dependent on pH, with acidic conditions generally favoring the reaction by accelerating the corrosion of iron and providing more active sites. envirobiotechjournals.comnih.gov
Understanding the degradation pathway of 2,4-DCP is crucial for assessing the effectiveness and potential risks of a treatment technology. During AOPs, the parent 2,4-DCP molecule is broken down into various intermediate products before eventual mineralization. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify these compounds. nih.gov
Commonly identified intermediates from the oxidation of 2,4-DCP include hydroxylated and dechlorinated products. The degradation pathway often involves:
Hydroxylation: Addition of •OH radicals to the aromatic ring.
Dechlorination: Removal of chlorine atoms, leading to the formation of 2-chlorophenol, 4-chlorophenol, and subsequently phenol. researchgate.netmdpi.com
Ring Opening: The aromatic ring is broken, forming short-chain carboxylic acids such as formic acid, acetic acid, and oxalic acid. researchgate.netresearchgate.net
Mineralization: The final conversion of organic intermediates into CO₂, H₂O, and Cl⁻ ions. semanticscholar.org
Intermediates like 2-chlorohydroquinone, 3,5-dichlorocatechol, and benzoquinone have also been detected. semanticscholar.org The accurate quantification of the remaining 2,4-DCP at various time points, which is essential for determining reaction kinetics and identifying the appearance and disappearance of intermediates, is made reliable through the use of this compound as an internal standard.
Catalytic Roles of Zero-Valent Metals
Sorption and Desorption Dynamics in Environmental Matrices
Sorption, the process by which a chemical adheres to a solid particle, is a critical factor controlling the transport, bioavailability, and ultimate fate of pollutants like 2,4-DCP in soil and sediment. dss.go.thacs.org The interaction is complex and can involve partitioning, adsorption, hydrogen bonding, and other mechanisms. acs.org Desorption, the release of the sorbed chemical back into the solution, determines its long-term persistence and mobility. Studies have shown that while initial sorption of 2,4-DCP can be rapid, a significant fraction can become resistant to desorption over time. acs.org
The sorption of 2,4-DCP is strongly influenced by the physicochemical properties of the environmental matrix, primarily pH and organic matter content. acs.orgresearchgate.net
Influence of pH: As a weak acid with a pKa of approximately 7.7-7.9, the speciation of 2,4-DCP is pH-dependent. dss.go.th At pH values below its pKa, it exists predominantly in its neutral, molecular form, which is more readily sorbed by organic matter. As the pH increases above the pKa, it deprotonates to form the dichlorophenolate anion. This negatively charged ion is more water-soluble and is repelled by the typically negative surfaces of soil colloids and organic matter, leading to decreased sorption. nih.govresearchgate.net Therefore, acidic conditions generally favor the sorption of 2,4-DCP. researchgate.netscientific.net
Influence of Organic Matter: Soil organic matter (SOM) is often the primary sorbent for neutral organic compounds. dss.go.thacs.org A higher total organic carbon (TOC) content in soil generally correlates with a higher sorption capacity for 2,4-DCP. bme.hutandfonline.com The type and quality of the organic matter are also important. researchgate.netbme.hu For instance, less humified organic materials like straw may exhibit strong but reversible sorption, while more condensed, aged organic matter can lead to stronger, less reversible binding. acs.orgresearchgate.net
In these sorption studies, experiments involve equilibrating a solution of 2,4-DCP with a soil or sediment sample and then measuring the decrease in the aqueous concentration. To ensure that the measured concentration is accurate and not affected by matrix interferences or losses during sample workup, this compound is used as a surrogate standard, enabling precise calculation of sorption coefficients (K_d) and a reliable understanding of these critical environmental interactions.
Table 2: Factors Influencing 2,4-DCP Sorption
Scroll to see more 👉| Factor | Condition | Effect on Sorption | Reason | Reference |
|---|---|---|---|---|
| pH | Decrease in pH (more acidic) | Increase | 2,4-DCP is in its neutral form, which is less soluble and sorbs more readily to organic matter. | nih.govresearchgate.net |
| pH | Increase in pH (more alkaline) | Decrease | 2,4-DCP is in its anionic form, which is more soluble and repelled by negative soil surfaces. | gnest.org |
| Organic Matter | Higher content | Increase | Provides more sorption sites for the compound. | acs.orgbme.hu |
| Dissolved Organic Matter | Presence of fulvic acid, glucose | Increase | Positively affects the adsorption of 2,4-DCP on suspended sediment. | nih.gov |
Volatilization Rates and Atmospheric Transport Modeling
The environmental distribution of 2,4-Dichlorophenol (2,4-DCP) is significantly influenced by its tendency to volatilize from surfaces and undergo atmospheric transport. Studies investigating these phenomena often employ deuterated analogs, such as this compound, as internal or surrogate standards. This approach allows for precise quantification of the native compound in environmental matrices, thereby improving the accuracy of fate and transport models. The nearly identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during volatilization and transport, with the mass difference enabling distinct measurement.
Volatilization from Soil and Water
The potential for 2,4-Dichlorophenol to volatilize is governed by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant. wfduk.orgnih.gov 2,4-DCP is a solid at room temperature with a relatively low vapor pressure, which suggests that volatilization from dry surfaces is not a rapid process. oecd.org However, it is expected to volatilize from water surfaces. wfduk.org The rate of volatilization from moist soil and water is also influenced by environmental factors such as temperature, pH, and organic matter content. unl.pt
The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is a key parameter in estimating volatilization rates. Based on a Henry's Law constant of 3.5 x 10⁻⁶ atm-m³/mol, the volatilization half-life of 2,4-DCP from a model river (1 meter deep) has been estimated at 14 days, and from a model lake, 103 days. nih.gov Another reported value for the Henry's Law constant is 5.5 × 10⁻⁶ atm-m³/mol. wfduk.org It is important to note that the pKa of 2,4-DCP is approximately 7.89, meaning that in alkaline waters, it will exist predominantly in its less volatile ionized form, reducing the rate of volatilization. wfduk.orgepa.gov
Table 1: Physicochemical Properties of 2,4-Dichlorophenol Influencing Volatilization
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂O | |
| Vapor Pressure | 0.09 mm Hg (at 25°C) | nih.gov |
| Henry's Law Constant | 3.5 x 10⁻⁶ to 5.5 x 10⁻⁶ atm-m³/mol | wfduk.orgnih.gov |
| Water Solubility | 4.5 g/L (at 20-25°C) | wfduk.orgoecd.org |
| pKa | 7.89 | wfduk.org |
| log Kow | 3.06 | nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
Atmospheric Transport and Degradation
Once volatilized into the atmosphere, 2,4-Dichlorophenol can be transported over distances, with its persistence and travel range determined by atmospheric conditions and degradation rates. cdc.gov In the atmosphere, 2,4-DCP is expected to exist in both the vapor phase and adsorbed to particulate matter. cdc.gov
The primary degradation pathway for vapor-phase 2,4-DCP in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life for this reaction is approximately 19 hours. cdc.gov Another estimate for the atmospheric oxidation half-life is 3.6 days. oecd.org Particulate-phase 2,4-DCP is removed from the atmosphere through wet and dry deposition. cdc.gov
Atmospheric transport models for pesticides and other semi-volatile organic compounds can be adapted to predict the long-range transport of 2,4-DCP. researchgate.net These models utilize the compound's physicochemical properties (Table 1) along with meteorological data to simulate its dispersion and deposition. cdc.govresearchgate.net The use of this compound in field studies provides crucial data for validating and refining these models, ensuring they accurately reflect the real-world behavior of the contaminant.
Table 2: Estimated Atmospheric Fate Parameters for 2,4-Dichlorophenol
| Parameter | Estimated Value | Reference |
|---|---|---|
| Volatilization Half-Life (Model River) | 14 days | nih.gov |
| Volatilization Half-Life (Model Lake) | 103 days | nih.gov |
| Atmospheric Half-Life (vs. •OH) | ~19 hours | cdc.gov |
| Atmospheric Oxidation Half-Life | 3.6 days | oecd.org |
This table is interactive. Users can sort columns by clicking on the headers.
Metabolism and Biotransformation Research of 2,4 Dichlorophenol with Deuterated Analogs
Toxicokinetic Investigations (Absorption, Distribution, Metabolism, Excretion)
Toxicokinetic studies are fundamental to determining how a chemical moves through and is processed by an organism. For 2,4-DCP, these investigations have been conducted in various models, including rats, to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.govcdc.gov
Following intravenous administration in rats, 2,4-DCP is rapidly distributed throughout the body. tandfonline.com The highest concentrations are typically found in the kidney, followed by the liver, fat, and brain. tandfonline.comnih.gov This distribution pattern suggests a greater affinity of 2,4-DCP for the kidney. tandfonline.com The compound and its metabolites are quickly eliminated from the body, with half-lives in various tissues ranging from 4 to 30 minutes. tandfonline.comnih.gov Due to their lipid solubility, dichlorophenols are expected to be readily absorbed after ingestion. nih.gov
The use of deuterated analogs like 2,4-Dichlorophenol-d3 is instrumental in these studies. Isotopic labeling allows for precise tracking and quantification of the parent compound and its metabolites, distinguishing them from endogenous molecules. This is particularly valuable in complex biological matrices.
In Vitro Metabolic Studies (e.g., Isolated Organ Systems, Cell Cultures)
In vitro systems, such as isolated organ systems and cell cultures, provide a controlled environment to investigate specific metabolic pathways without the complexities of a whole organism. Studies using tobacco cell suspension cultures have been employed to understand the metabolic fate of 2,4-DCP. nih.gov These in vitro models have demonstrated that plant cells can metabolize 2,4-DCP, primarily through conjugation reactions. nih.gov
In human erythrocytes, in vitro exposure to 2,4-DCP has been shown to alter the activity of antioxidant enzymes. nih.gov Specifically, a decrease in superoxide (B77818) dismutase (SOD) activity and an increase in glutathione (B108866) peroxidase (GSH-Px) activity were observed. nih.gov Such studies help in understanding the cellular mechanisms of toxicity.
Fungal cultures, particularly from marine and soil environments, have also been extensively studied for their ability to biotransform 2,4-DCP. mdpi.comnih.gov These microorganisms utilize various enzymatic pathways to degrade the compound. mdpi.com
In Vivo Metabolic Profiling Using Labeled this compound
In vivo metabolic profiling using isotopically labeled compounds like this compound allows for a comprehensive understanding of the compound's fate in a living organism. While specific studies solely focused on this compound for in vivo profiling are not detailed in the provided results, the principles of using deuterated analogs are well-established. For instance, studies on other deuterated compounds have shown that this approach can reveal differentiated pharmacokinetic profiles compared to their non-deuterated counterparts. nih.gov This methodology is crucial for assessing how a compound is absorbed, distributed, metabolized, and excreted under physiological conditions. The use of labeled compounds enables the tracking of metabolic pathways and the identification of metabolites in various tissues and excreta. nih.gov This approach provides valuable data for constructing a complete picture of the compound's toxicokinetics.
Identification and Characterization of Metabolites
The biotransformation of 2,4-DCP results in a variety of metabolites, which are formed through several key pathways. The identification and characterization of these metabolites are essential for understanding the detoxification processes and any potential formation of more toxic byproducts.
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glycosylation)
Conjugation is a major metabolic pathway for 2,4-DCP in both animals and plants. In rats, 2,4-DCP is metabolized to form glucuronide and other conjugates, which are then rapidly eliminated. tandfonline.comnih.gov Studies have shown that after exposure, the major portion of urinary chlorophenol metabolites consists of glucuronide and sulfate (B86663) conjugates. cdc.gov
In plant systems, such as tobacco cell cultures, 2,4-DCP undergoes extensive conjugation with sugars. nih.gov The primary metabolites identified include DCP-glycoside conjugates like DCP-(6-O-malonyl)-glucoside and DCP-(6-O-acetyl)-glucoside. nih.gov More complex conjugates, such as an α(1→6)-glucosyl-pentose and a triglycoside containing glucuronic acid, have also been characterized. nih.gov
Fungal metabolism of 2,4-DCP also involves conjugation. For example, some marine-derived fungi produce sulfated and cysteine conjugates of chlorophenol, as well as glutamine conjugates of chlorocatechol. mdpi.com
Table 1: Identified Conjugate Metabolites of 2,4-Dichlorophenol (B122985)
| Metabolite Type | Example Metabolites | Organism/System |
| Glucuronide Conjugates | 2,4-Dichlorophenyl-glucuronide | Rats |
| Sulfate Conjugates | Sulfated chlorophenol | Marine-derived fungi |
| Glycoside Conjugates | DCP-(6-O-malonyl)-glucoside, DCP-(6-O-acetyl)-glucoside | Tobacco cell cultures |
| Amino Acid Conjugates | Glutamine conjugate of chlorocatechol, Cysteine conjugate | Marine-derived fungi |
Hydroxylation and Dechlorination Pathways
Hydroxylation and dechlorination are critical initial steps in the degradation of 2,4-DCP, particularly by microorganisms. Fungal strains, including those from marine environments and the soil fungus Mortierella sp., can hydroxylate 2,4-DCP to form dichlorocatechol. mdpi.comnih.gov Some fungi can further metabolize this intermediate. mdpi.com
Dechlorination, the removal of chlorine atoms, is another key pathway. The brown rot fungus Gloeophyllum striatum has been shown to produce 4-chlorocatechol (B124253) from 2,4-DCP, indicating a hydroxyl radical-driven dechlorination process. nih.gov Similarly, Mortierella sp. exhibits a dechlorination pathway, leading to the formation of 2-chloro-hydroquinone. nih.gov Some fungal strains are capable of complete dechlorination. mdpi.com
Table 2: Key Hydroxylation and Dechlorination Products of 2,4-Dichlorophenol
| Product | Precursor | Organism/System | Pathway |
| Dichlorocatechol | 2,4-Dichlorophenol | Marine-derived fungi, Mortierella sp. | Hydroxylation |
| 4-Chlorocatechol | 2,4-Dichlorophenol | Gloeophyllum striatum | Hydroxylation/Dechlorination |
| 2-Chloro-hydroquinone | 2,4-Dichlorophenol | Mortierella sp. | Dechlorination/Hydroxylation |
| Hydroxyquinol | 2,4-Dichlorophenol | Marine-derived fungi | Dechlorination/Hydroxylation |
Enzymatic Mechanisms of Biotransformation
The biotransformation of 2,4-DCP is mediated by a variety of enzymes. In bacteria, 2,4-dichlorophenol hydroxylase is a key enzyme that converts 2,4-DCP to 3,5-dichlorocatechol (B76880). researchgate.net This enzyme is a flavoprotein monooxygenase. researchgate.net In Alcaligenes eutrophus, this enzyme is a homotetramer. researchgate.net
In fungi, catechol dioxygenases play a significant role in the degradation of 2,4-DCP. mdpi.com These enzymes are involved in the cleavage of the aromatic ring of catechol intermediates. mdpi.com Cytochrome P450 enzymes are also implicated in the initial modification of the compound, which is often a prerequisite for subsequent conjugation reactions. mdpi.com
Other enzymes involved in the detoxification process include sulfotransferases, glycosyltransferases, and glutathione S-transferases, which catalyze the conjugation reactions. mdpi.com In some bacteria, laccase enzymes have been shown to be effective in degrading 2,4-DCP. nih.govresearchgate.netresearchgate.net
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a primary family of catalysts involved in Phase I metabolism of xenobiotics. In mammals, these enzymes modify compounds through oxidative reactions, typically making them more water-soluble for excretion. Research has identified that 2,4-DCP is a substrate for several CYP isoforms. For instance, studies on the metabolism of the antibacterial agent triclosan (B1682465), which can degrade into 2,4-DCP, have utilized deuterated analogs to better understand the specific sites of metabolic action. nih.gov
In vitro studies using human liver microsomes and specific human CYP isoforms have demonstrated the metabolism of 2,4-DCP. nih.gov For example, CYP3A4 has been shown to mediate the metabolism of 2,4-DCP. dntb.gov.ua In such experiments, this compound is used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for the precise quantification of the metabolites formed, overcoming variations in sample extraction and instrument response. This ensures that the measured rates of metabolite formation, such as the creation of hydroxylated products like 4-chlorocatechol, are accurate. nih.govresearchgate.net
Table 1: Human Cytochrome P450 Isoforms Involved in Triclosan Metabolism (leading to 2,4-Dichlorophenol) This table is based on research on triclosan, a precursor to 2,4-DCP, and indicates the enzymes capable of metabolizing it, which can involve the cleavage to 2,4-DCP.
| CYP Isoform | Relative Metabolic Activity toward Triclosan |
| CYP1A2 | High |
| CYP2B6 | High |
| CYP2C19 | Moderate |
| CYP2D6 | Moderate |
| CYP1B1 | Moderate |
| CYP2C18 | Low |
| CYP1A1 | Low |
| Data sourced from studies on HepG2-derived cell lines overexpressing single CYP isoforms. nih.gov |
Glucosyltransferase and Other Conjugating Enzyme Activities
Following Phase I metabolism, or sometimes acting on the parent compound directly, Phase II conjugating enzymes attach endogenous molecules to the xenobiotic, further increasing water solubility and facilitating elimination. For 2,4-DCP, key conjugation reactions include glucuronidation and sulfation in animals, and glucosylation in plants. nih.gov
In rats, 2,4-DCP is rapidly conjugated with glucuronic acid and sulfate before being excreted in the urine. nih.gov In plants and microalgae, UDP-glucosyltransferases (UGTs) catalyze the attachment of glucose to 2,4-DCP. researchgate.net For example, the marine microalga Tetraselmis marina metabolizes 2,4-DCP by first conjugating it to glucose to form 2,4-dichlorophenyl-β-D-glucopyranoside, which is then further acylated. researchgate.net Studies in Arabidopsis thaliana have identified specific UGTs, such as UGT72B1, that show high activity in conjugating chlorinated phenols. nih.govpnas.org
In all these studies, this compound is essential for accurate quantification of the parent compound and its various conjugates. By adding a known amount of the deuterated standard to a sample, researchers can correct for losses during sample preparation and accurately measure the extent and rate of conjugation.
Advanced Research Applications and Methodological Innovations
Development of Reference Materials and Certified Standards
The accuracy and reliability of analytical measurements for 2,4-Dichlorophenol (B122985) (2,4-DCP) are fundamentally dependent on the availability of high-quality reference materials. 2,4-Dichlorophenol-d3, as a stable isotope-labeled (SIL) internal standard, is critical for quantitative analysis using methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Several organizations specialize in the production of these standards, ensuring they meet rigorous quality control specifications.
Certified reference materials (CRMs) for 2,4-Dichlorophenol and its deuterated analogue are produced in accordance with international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). sigmaaldrich.com This certification guarantees the material's properties, including identity, purity, and concentration, along with a statement of traceability and uncertainty. For instance, some CRMs are traceable to primary materials from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST). sigmaaldrich.com The availability of these certified standards is essential for validating analytical methods, calibrating instruments, and ensuring the comparability of data across different laboratories and studies.
Key providers offer this compound and its non-labeled counterpart as certified reference materials, which are indispensable for environmental testing, human biomonitoring, and food safety analysis. lgcstandards.comaccustandard.com These standards are typically provided as solutions in a specified solvent or as neat materials.
Table 1: Examples of Commercially Available 2,4-Dichlorophenol Reference Materials
| Product Name | Supplier | CAS Number | Notes |
| 2,4-Dichlorophenol D3 (3,5,6 D3) | LGC Standards | 93951-74-7 | Produced in accordance with ISO/IEC 17025. lgcstandards.com |
| 2,4-Dichlorophenol certified reference material, TraceCERT® | Sigma-Aldrich | 120-83-2 | Produced and certified under ISO/IEC 17025 and ISO 17034; traceable to NIST. sigmaaldrich.com |
| 2,4-Dichlorophenol - Certified Reference Standard | AccuStandard | 120-83-2 | Certified Reference Material (CRM). accustandard.com |
| D3-2,4-Dichlorophenol | HPC Standards | 93951-74-7 | Analytical reference standard. hpc-standards.com |
Integration with Computational Modeling for Environmental Fate Prediction
Computational models are vital tools for predicting the environmental fate, transport, and potential impact of contaminants like 2,4-DCP. These models simulate processes such as degradation, volatilization, and partitioning between water, soil, and air. wfduk.org The accuracy of these predictive models hinges on high-quality empirical data for calibration and validation. This is where the application of this compound becomes crucial.
The environmental fate of 2,4-DCP is influenced by various factors. It is a major degradation product of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.net Its persistence in the environment is dictated by processes like photolysis and biodegradation. wfduk.org The pKa of 2,4-DCP is approximately 7.89, meaning that in typical environmental pH ranges (pH 7-8), it exists predominantly in its more toxicologically active, undissociated form. wfduk.org Modeling its behavior requires accurate measurement of its concentration in various environmental matrices.
The use of this compound as an internal standard in isotope dilution mass spectrometry allows for precise and accurate quantification of 2,4-DCP, even at trace levels in complex samples like soil, sediment, and water. By correcting for sample matrix effects and variations in analytical instrument response, the deuterated standard ensures the data's reliability. This highly accurate data is then used to:
Parameterize Models: Provide accurate values for key model inputs, such as degradation rates and partition coefficients.
Validate Predictions: Compare model outputs with real-world measurements to assess the model's predictive power.
Refine Environmental Risk Limits (ERLs): Inform the derivation of standards such as the Maximum Permissible Concentration (MPC) and Negligible Concentration (NC) for contaminants in surface waters. rivm.nl
Without the precise quantitative data enabled by standards like this compound, the predictions from environmental fate models would carry a much higher degree of uncertainty.
Development of Novel Biosensors for 2,4-DCP Detection
There is a growing research interest in developing rapid, sensitive, and field-portable biosensors for the detection of environmental pollutants like 2,4-DCP. These novel technologies offer potential advantages over traditional laboratory-based methods, including lower costs and real-time monitoring capabilities. Research has explored various platforms, including electrochemical sensors, fluorescent sensors, and whole-cell bioreporters. unil.chtheses.cz
Recent innovations include:
Fluorescent Nanozyme Sensors: A dual-nanozyme cascade catalysis triemission fluorescence capillary imprinted sensor was developed for the simultaneous detection of 2,4-DCP and 2,4-DA. This method achieved an exceptionally low limit of detection for 2,4-DCP of 0.68 picomolar (pM). acs.org
Quantum Dot (QD) Sensors: QD-based fluorescence sensors are being developed for various emerging chemical pollutants. wrc.org.za Given that 2,4-DCP is a known degradation product of the widely used antimicrobial triclosan (B1682465), these sensors are highly relevant for its detection in water treatment systems. wrc.org.za
Bacterial Bioreporters: Genetically engineered bacteria that produce a detectable signal, such as bioluminescence, in the presence of a target chemical have been developed for 2,4-DCP. For example, a luxCDABE-based bioluminescent bioreporter was created for the detection of phenol (B47542) and its derivatives. unil.ch
In the development and validation of these novel biosensors, this compound plays a critical role as a reference standard. The performance of a new biosensor must be rigorously compared against established, gold-standard analytical methods, primarily GC-MS or LC-MS. In these validation studies, this compound is used as an internal standard to ensure the utmost accuracy of the reference method. This allows researchers to reliably assess the sensitivity, specificity, and accuracy of the new biosensor, confirming its suitability for environmental monitoring.
Applications in Exposomics and Human Biomonitoring Studies
Exposomics aims to comprehensively characterize the totality of human environmental exposures over a lifetime. Human biomonitoring, a key component of exposomics, involves measuring chemicals or their metabolites in human specimens like urine, blood, or plasma. nih.gov These studies are essential for establishing population reference values, identifying highly exposed groups, and examining the links between chemical exposures and health outcomes. regulations.gov
2,4-DCP is a relevant target for biomonitoring as exposure can occur from the degradation of the herbicide 2,4-D and other environmental chemicals. regulations.gov Following exposure, 2,4-DCP is absorbed and subsequently eliminated, primarily in the urine as glucuronide and other conjugates. nih.gov
The use of this compound is integral to the analytical methods employed in these advanced studies. In techniques like LC-MS/MS used for exposomics, a suite of deuterated internal standards, including this compound, is added to each biological sample. ethz.ch This isotope dilution approach is critical for achieving accurate quantification by compensating for any loss of analyte during sample preparation and for correcting matrix-induced signal suppression or enhancement. acs.org This ensures that the measured concentrations of 2,4-DCP in thousands of samples are accurate and comparable.
A notable example is the Korean National Human Biomonitoring Survey, which analyzed urinary concentrations of 2,4-DCP in the adult population. The study demonstrated widespread exposure, with detectable levels found in a majority of participants. nih.gov
Table 2: Urinary 2,4-Dichlorophenol (2,4-DCP) Concentrations in Korean Adults (18-69 years)
| Parameter | Value | 95% Confidence Interval |
| Detection Frequency | 63.4% | N/A |
| Geometric Mean (μg/L) | 0.14 | 0.13–0.16 |
| 50th Percentile (μg/L) | 0.13 | 0.11–0.15 |
| 75th Percentile (μg/L) | 0.31 | 0.27–0.34 |
| 95th Percentile (μg/L) | 0.96 | 0.83–1.14 |
| Source: Adapted from Park, et al. (2012) nih.gov |
Such high-quality biomonitoring data, made reliable through the use of standards like this compound, is fundamental to advancing our understanding of the human exposome and its impact on public health.
Conclusion and Future Research Directions
Summary of Key Contributions of 2,4-Dichlorophenol-d3 to Environmental and Metabolic Sciences
This compound (2,4-DCP-d3) has established itself as an indispensable tool in the fields of analytical, environmental, and metabolic science. Its primary and most significant contribution lies in its function as a stable isotope-labeled internal standard for isotope dilution mass spectrometry (IDMS). nist.gov The native compound, 2,4-Dichlorophenol (B122985) (2,4-DCP), is recognized as a priority environmental pollutant by agencies like the U.S. Environmental Protection Agency (EPA) due to its widespread use as an intermediate in the production of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), and as a germicide. mdpi.comtpsgc-pwgsc.gc.caepa.gov It is also a known degradation product of such herbicides and can be formed during water chlorination processes. epa.govresearchgate.netjuniperpublishers.com
The use of 2,4-DCP-d3, which is chemically identical to the native compound but mass-shifted due to the replacement of three hydrogen atoms with deuterium (B1214612), allows for highly accurate and precise quantification in complex matrices. In analytical methods like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), 2,4-DCP-d3 is added to a sample at a known concentration at the beginning of the analytical procedure. nist.govepa.gov Because it behaves identically to the native 2,4-DCP during extraction, cleanup, and chromatographic separation, any loss of the target analyte during sample workup is mirrored by a proportional loss of the deuterated standard. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, providing a highly reliable quantification that corrects for matrix interference and procedural losses. nih.gov
This capability has been critical for:
Environmental Monitoring: Enabling regulatory bodies and researchers to accurately measure trace levels of 2,4-DCP in various environmental compartments, including drinking water, surface water, and soil. nist.govepa.govepa.gov This precise monitoring is essential for assessing environmental contamination and the efficacy of remediation efforts. mdpi.comnih.gov
Metabolic Studies: Facilitating the study of the metabolic fate of 2,4-DCP in organisms. By using 2,4-DCP-d3 as a tracer, scientists can track its absorption, distribution, biotransformation into metabolites (such as glucuronide and sulfate (B86663) conjugates), and excretion in laboratory studies, providing critical data on its toxicokinetics without interference from background levels of the unlabeled compound. tandfonline.comacs.org
The following table summarizes some of the specific applications of this compound as an internal standard.
Challenges and Opportunities in Deuterated Standard Synthesis and Application
The synthesis and application of deuterated compounds like 2,4-DCP-d3 present both distinct challenges and significant opportunities that drive innovation in analytical chemistry.
Challenges:
Synthesis Complexity and Cost: The production of deuterated standards is often a complex and costly endeavor. resolvemass.ca Synthesis requires specialized starting materials, such as deuterium oxide (D2O) or deuterated precursors, and often involves multi-step reaction pathways to achieve regioselective labeling. resolvemass.caresearchgate.net For example, while the synthesis of 2,4-DCP can be achieved through the direct chlorination of phenol (B47542), the synthesis of 2,4-DCP-d3 requires more controlled methods to introduce deuterium at specific positions (e.g., 3,5,6) on the phenol ring without isotopic scrambling. chemicalbook.comresearchgate.netlgcstandards.com This complexity contributes to a higher cost compared to their non-labeled counterparts.
Isotopic Purity and Stability: A key challenge is ensuring high isotopic purity and preventing the loss of deuterium through H/D exchange. If the deuterium atoms are in positions prone to exchange with protons from the solvent or instrument, the integrity of the internal standard can be compromised, leading to inaccurate quantification. For 2,4-DCP-d3, the deuterium atoms are placed on the aromatic ring, which is generally stable and not prone to exchange under typical analytical conditions. lgcstandards.com
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This can lead to slight differences in reaction rates and, in some cases, chromatographic retention times between the labeled and unlabeled compounds. While generally minor and manageable in most applications, the KIE must be considered during method development to ensure co-elution and accurate quantification. nih.gov
Opportunities:
Enhanced Analytical Accuracy: The primary opportunity afforded by deuterated standards is the dramatic improvement in analytical accuracy and precision through isotope dilution mass spectrometry. nih.gov This "gold standard" approach corrects for nearly all sources of analytical error, including instrument variability and matrix effects, which is particularly important when analyzing complex environmental or biological samples.
Expansion of 'Omics' Research: As fields like metabolomics and proteomics advance, the demand for high-quality stable isotope-labeled standards is growing. These standards are crucial for accurately mapping metabolic pathways and quantifying changes in endogenous molecules. medchemexpress.com
Advancements in Synthetic Chemistry: The need for more efficient, cost-effective, and site-selective deuteration methods is driving innovation in synthetic organic chemistry. researchgate.net New catalytic systems and H-D exchange protocols are being developed, which may lower the cost and increase the availability of a wider range of deuterated standards in the future. resolvemass.caresearchgate.net
The following table summarizes the primary challenges and opportunities associated with deuterated standards.
Future Research Avenues in Understanding 2,4-DCP Dynamics
While much is known about 2,4-Dichlorophenol (2,4-DCP), several research avenues remain open for a more complete understanding of its environmental and metabolic dynamics. In nearly all of these future studies, 2,4-DCP-d3 will serve as an essential analytical tool for generating the required high-fidelity data.
Environmental Fate and Bioremediation: The degradation of 2,4-DCP in the environment is a complex process involving both biotic and abiotic pathways. juniperpublishers.comwfduk.org Future research could focus on:
Novel Degradation Pathways: Identifying new microbial consortia and the specific enzymes they use to degrade 2,4-DCP, particularly under anaerobic conditions found in sediments and some groundwater. mdpi.comnih.gov Studies have identified fungi and bacteria capable of biotransformation, but the complete metabolic networks are not fully elucidated. mdpi.comnih.gov
Impact of Environmental Variables: A deeper investigation into how factors like dissolved organic matter, water pH, and the presence of other contaminants influence the rate and products of 2,4-DCP photodegradation. wfduk.orgrsc.org
Transport Modeling: Developing more predictive models for the transport and fate of 2,4-DCP from agricultural runoff and industrial discharge into aquatic ecosystems. These models rely on accurate measurements of 2,4-DCP concentrations, for which 2,4-DCP-d3 is the ideal standard. tpsgc-pwgsc.gc.caacs.org
Metabolic and Toxicokinetic Dynamics: Understanding how organisms process 2,4-DCP is key to assessing its potential effects. Future studies should include:
Comparative Metabolism: Expanding metabolic studies across a wider range of species, including different aquatic organisms and mammals, to understand inter-species differences in biotransformation pathways. tandfonline.com
Identification of Minor and Novel Metabolites: While major metabolites like glucuronide and sulfate conjugates are known, advanced mass spectrometry techniques, aided by 2,4-DCP-d3 as a tracer, could uncover minor or previously uncharacterized metabolites that may have biological activity. acs.orgtandfonline.com
Plant Uptake and Metabolism: Further research on the uptake and metabolism of 2,4-DCP in plants, especially in the context of phytoremediation. Studies have shown that plants can take up and conjugate 2,4-DCP, and genetically engineered plants may offer enhanced degradation capabilities. acs.orgosti.gov
The table below outlines potential future research questions and the role of 2,4-DCP-d3.
Table of Chemical Compounds
Q & A
Q. How is 2,4-Dichlorophenol-d3 synthesized, and what steps ensure isotopic purity?
this compound is synthesized via deuteration of the parent compound (2,4-DCP) using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>98 atom% D) is achieved through repeated purification steps, such as column chromatography or recrystallization, followed by verification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Storage at 0–6°C in inert atmospheres minimizes proton exchange and degradation .
Q. What analytical methods are best suited for quantifying this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Deuterated standards like this compound compensate for matrix effects and ionization efficiency variations. Calibration curves should use certified reference materials (e.g., NIST SRM 1586-2) with documented uncertainties (±82.2 µg/L for this compound) . Solid-phase extraction (SPE) is recommended for pre-concentration in water samples, with recovery rates validated using spiked controls .
Q. How should researchers handle and store this compound to maintain stability?
Store in amber glass vials at 0–6°C under nitrogen to prevent photodegradation and isotopic exchange. Use sealed containers to avoid moisture absorption, which can hydrolyze the compound. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to its toxicity (LD₅₀: 580 mg/kg in rats) .
Advanced Research Questions
Q. How do isotopic effects (D vs. H) influence the degradation kinetics of this compound in advanced oxidation processes (AOPs)?
Deuterium substitution reduces reaction rates in AOPs like Fenton’s reagent due to kinetic isotope effects (KIE). For example, degradation of this compound by •OH radicals is ~1.5× slower than non-deuterated 2,4-DCP. Researchers must adjust H₂O₂ and Fe²⁺ concentrations during optimization to account for this lag. Multivariate experimental designs (e.g., central composite design) are critical for modeling nonlinear interactions between temperature, reagent concentrations, and degradation efficiency .
Q. What contradictions exist in reported toxicity data for chlorophenols, and how can they be resolved in studies using deuterated analogs?
Discrepancies in toxicity thresholds (e.g., EC₅₀ values) often arise from differences in test organisms, exposure durations, or metabolite profiling. For deuterated compounds like this compound, researchers should:
- Compare results across multiple models (e.g., Daphnia magna vs. zebrafish embryos).
- Use isotopically labeled internal standards to distinguish parent compounds from metabolites in LC-MS workflows.
- Apply systematic literature screening protocols (e.g., two-step title/abstract and full-text review) to contextualize findings .
Q. How can this compound be used to trace chlorophenol transformation pathways in microbial consortia?
Stable isotope probing (SIP) with this compound enables tracking of dechlorination and ring-cleavage pathways. Key steps:
Incubate microbial communities with deuterated substrate under anaerobic/aerobic conditions.
Extract metabolites and analyze via high-resolution MS to identify deuterium retention in intermediates (e.g., dichlorocatechols).
Q. Designing experiments to resolve conflicting data on chlorophenol bioaccumulation
- Problem : Variability in bioaccumulation factors (BAFs) across studies.
- Solution : Use this compound as a tracer in parallel with non-deuterated 2,4-DCP to differentiate abiotic vs. biotic uptake. Conduct experiments under controlled pH (6–8) and salinity to isolate physicochemical influences .
Q. Validating deuterated standards in complex matrices
- Step 1 : Spike this compound into sediment/water samples at known concentrations.
- Step 2 : Perform recovery tests using SPE or QuEChERS extraction.
- Step 3 : Cross-validate with alternative methods (e.g., headspace GC-MS for volatile derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
